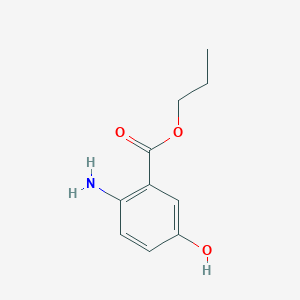

![molecular formula C18H14O10 B120139 7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid CAS No. 105868-34-6](/img/structure/B120139.png)

7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

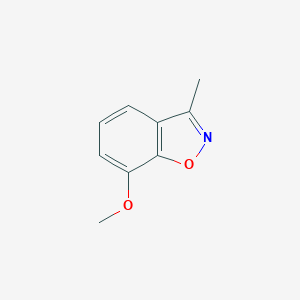

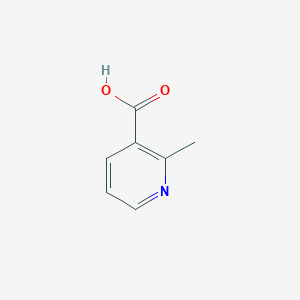

7,7’-Dimethoxy-[4,4’]bi[benzo[1,3]dioxolyl]-5,5’-dicarboxylic acid is a carboxylic acid derivative of Bifendate, a synthetic intermediate of Schisandrin C. It is also an anti-HBV drug used in the treatment of chronic hepatitis B .

Molecular Structure Analysis

The molecular formula of this compound is C18H14O10 . It contains two benzodioxolyl rings, each substituted with a methoxy group and a carboxylic acid group. The two rings are connected by a single bond, forming a bi[benzo[1,3]dioxolyl] structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 390.3 . Its physical form is solid and it is stored at room temperature . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 574.2±50.0 °C at 760 mmHg, and a flash point of 209.3±23.6 °C .Aplicaciones Científicas De Investigación

Synthesis and Olfactory Properties

Research by Kraft et al. (2010) explored the synthesis of compounds from dimethyl 2,2'-[(4-allyl-1,2-phenylene)bis(oxy)]diacetate, resulting in substances with intense marine, spicy-vanillic odor. This study highlights the application of similar compounds in fragrance chemistry and the development of olfactory materials Kraft et al., 2010.

Diels–Alder Reactions

Andreev et al. (2004) conducted Diels–Alder reactions with cyclic sulfones to synthesize derivatives with potential applications in organic synthesis. This work illustrates the utility of related chemical structures in constructing complex organic molecules Andreev et al., 2004.

Conversion of Carboxy Groups

Oudir et al. (2006) described a method for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazines, showcasing the chemical versatility and reactivity of carboxylic acids in synthetic applications Oudir et al., 2006.

Hydrogen-bonded Structures

Jin et al. (2014) reported on the assembly of organic salts through hydrogen bonds involving acidic compounds and bis(benzimidazole), indicating the importance of hydrogen bonding in the construction of supramolecular architectures Jin et al., 2014.

Magnetic Properties of Coordination Polymers

Fan et al. (2014) synthesized coordination polymers based on 4,5-di(4′-carboxylphenyl)phthalic acid, exploring the structural diversity and magnetic properties. This illustrates the application of carboxylic acid derivatives in the field of material science, particularly in developing materials with specific magnetic properties Fan et al., 2014.

Propiedades

IUPAC Name |

4-(5-carboxy-7-methoxy-1,3-benzodioxol-4-yl)-7-methoxy-1,3-benzodioxole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O10/c1-23-9-3-7(17(19)20)11(15-13(9)25-5-27-15)12-8(18(21)22)4-10(24-2)14-16(12)28-6-26-14/h3-4H,5-6H2,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPVAOTUKGTURD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)C(=O)O)C3=C4C(=C(C=C3C(=O)O)OC)OCO4)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430947 |

Source

|

| Record name | 7,7'-Dimethoxy-2H,2'H-[4,4'-bi-1,3-benzodioxole]-5,5'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid | |

CAS RN |

105868-34-6 |

Source

|

| Record name | 7,7'-Dimethoxy-2H,2'H-[4,4'-bi-1,3-benzodioxole]-5,5'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

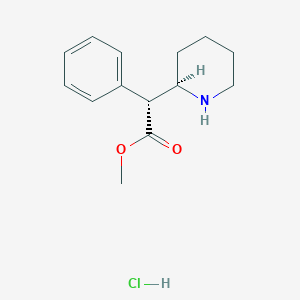

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)

![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)